molecular formula C21H31N3O8S B1652252 Unii-O9H5KY11SV CAS No. 1417031-79-8

Unii-O9H5KY11SV

Cat. No.: B1652252
CAS No.: 1417031-79-8
M. Wt: 485.6 g/mol
InChI Key: BSPZFJDYQHDZNR-ASPXRTSYSA-N
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Scientific Research Applications

GC-376 free acid has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

GC-376 free acid is synthesized through a series of chemical reactions involving the coupling of specific amino acid derivatives. The synthetic route typically involves the protection and deprotection of functional groups, followed by coupling reactions to form the desired peptide bonds. The final product is obtained through purification processes such as crystallization or chromatography .

Industrial Production Methods

Industrial production of GC-376 free acid involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve the use of automated reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

GC-376 free acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .

Mechanism of Action

GC-376 free acid exerts its effects by inhibiting the 3C-like protease, a key enzyme involved in the cleavage and activation of viral proteins required for replication and transcription in host cells. The compound forms a covalent bond with the active site of the protease, thereby blocking its normal function and preventing the maturation of viral polyproteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GC-376 free acid is unique in its broad-spectrum activity against various coronaviruses and its potential as a therapeutic agent for COVID-19. Its ability to form a covalent bond with the protease’s active site distinguishes it from other inhibitors that may rely on different mechanisms of action .

Properties

1417031-79-8

Molecular Formula

C21H31N3O8S

Molecular Weight

485.6 g/mol

IUPAC Name

(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid

InChI

InChI=1S/C21H31N3O8S/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31)/t15?,16-,17-,20?/m0/s1

InChI Key

BSPZFJDYQHDZNR-ASPXRTSYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2

SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2

1417031-79-8

synonyms

(beta S)-alpha-hydroxy-beta-(((2S)-4-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)pentyl)amino)-2-oxo-3-pyrrolidinepropanesulfonic acid
(beta S)-alpha-hydroxy-beta-(((2S)-4-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)pentyl)amino)-2-oxo-3-pyrrolidinepropanesulfonic acid (1:1) sodium salt
(βS)-α-hydroxy-β-(((2S)-4-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)pentyl)amino)-2-oxo-3-pyrrolidinepropanesulfonic acid monosodium salt
GC-376
GC-376 free acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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